![molecular formula C16H20N4 B14170882 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-36-2](/img/structure/B14170882.png)
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrazole and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine typically involves the formation of the pyrazole and pyrrolopyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or pyrrolopyridine rings .
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares the pyrrolopyridine core but lacks the pentyl and methyl substituents.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another heterocyclic compound with similar structural features.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the pentyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets in proteins .
Properties
CAS No. |
923583-36-2 |
|---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H20N4/c1-3-4-5-6-12-7-14-15(10-18-16(14)17-8-12)13-9-19-20(2)11-13/h7-11H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
SSGRPEOLYIHAEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


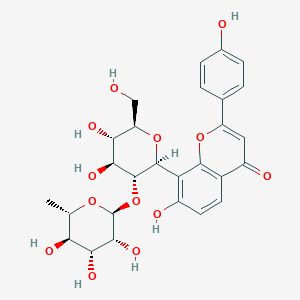
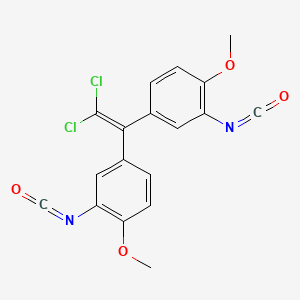
![N-{2-[2-(Dodecyloxy)ethoxy]ethoxy}-N-methylmethanamine](/img/structure/B14170812.png)
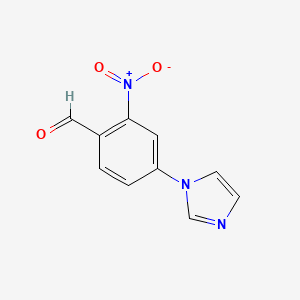
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
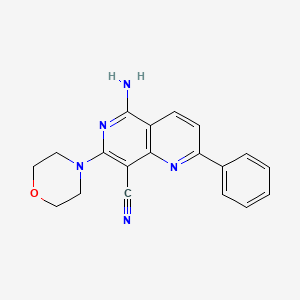
![1-{[(Propylsulfanyl)ethynyl]sulfanyl}propane](/img/structure/B14170837.png)
![8-(Methanesulfonyl)-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170841.png)
![8-Methyl-2-[(3-nitrophenoxy)methyl]imidazo[1,2-a]pyridine](/img/structure/B14170843.png)
![N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide](/img/structure/B14170845.png)
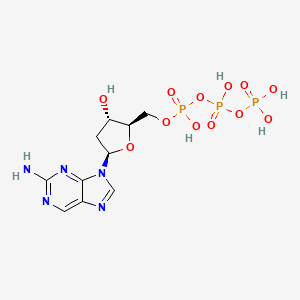
![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)

![N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide](/img/structure/B14170872.png)
